Home > Products > Screening Compounds P48411 > 1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol
1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol - 1339325-09-5

1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol

Catalog Number: EVT-1758040
CAS Number: 1339325-09-5
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol

Compound Description: (3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol is a key compound discussed for its potential therapeutic applications in treating central nervous system and peripheral nerve diseases. [, ]. Several papers detail methods for its synthesis and formulation into solid pharmaceutical compositions [, ].

(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Compound Description: (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a crucial intermediate in the synthesis of duloxetine, a medication used to treat depression and anxiety disorders. Various synthesis routes for this intermediate, starting from different precursors like acetylthiophene, thiophene, and thiophenecarboxaldehyde, are discussed in the literature [, ].

Overview

1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is a chemical compound characterized by the presence of an azetidine ring, which is a four-membered saturated heterocyclic structure containing nitrogen. This compound features a tetrahydrofuran moiety, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry.

Source and Classification

1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is classified under azetidines, which are a subclass of nitrogen-containing heterocycles. The compound can be synthesized from commercially available starting materials through various chemical reactions, making it accessible for research and development purposes. Its structural complexity allows for diverse functionalization, which is advantageous in the synthesis of biologically active molecules.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol can be achieved through several methods, often involving the use of tetrahydrofuran as a solvent or reactant. One approach involves the regioselective reaction of tetrahydrofuran derivatives with azetidine precursors. For instance, the reaction can be performed using lithium diisopropylamide as a base in tetrahydrofuran at low temperatures to facilitate the formation of the azetidine structure from epoxides or other suitable starting materials .

The process typically includes:

  1. Formation of Azetidine Ring: The initial step often involves the cyclization of an appropriate precursor to form the azetidine ring.
  2. Functionalization: Subsequent reactions may introduce additional functional groups or modify existing ones to yield 1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity and yield.
Molecular Structure Analysis

Structure and Data

The molecular formula for 1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol is C₉H₁₃NO₂, indicating it contains nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Structural Features:

  • Azetidine Ring: A saturated four-membered ring containing one nitrogen atom.
  • Tetrahydrofuran Moiety: A five-membered cyclic ether that contributes to the compound's solubility and reactivity.

The three-dimensional arrangement of atoms can be elucidated using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, providing insights into its stereochemistry.

Chemical Reactions Analysis

Reactions and Technical Details

1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol can undergo various chemical reactions typical of azetidines and alcohols:

  1. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions with alkyl halides.
  2. Dehydration Reactions: Under acidic conditions, it may dehydrate to form an alkene.
  3. Oxidation: The alcohol group can be oxidized to form carbonyl compounds.

These reactions can be facilitated by adjusting reaction conditions such as temperature, solvent choice, and catalysts .

Mechanism of Action

Process and Data

The mechanism of action for 1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol primarily relates to its interactions at the molecular level with biological targets. The azetidine ring may facilitate binding to specific receptors or enzymes due to its conformational flexibility.

In medicinal chemistry contexts, compounds like this may exhibit activity by:

  1. Modulating Enzyme Activity: Acting as inhibitors or substrates for specific enzymes.
  2. Receptor Binding: Interacting with neurotransmitter receptors or other protein targets, potentially influencing signaling pathways.

Quantitative structure–activity relationship studies could provide valuable data on how structural variations affect biological activity.

Physical and Chemical Properties Analysis

Physical Properties

  1. Molecular Weight: Approximately 169.21 g/mol.
  2. Melting Point: Specific melting point data may vary based on purity but typically falls within a range characteristic of similar compounds.
  3. Solubility: Likely soluble in polar solvents such as water and methanol due to the presence of hydroxyl groups.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  2. Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Characterization techniques such as infrared spectroscopy and mass spectrometry provide additional insights into its physical properties .

Applications

Scientific Uses

1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases due to its structural features that allow for modification.
  2. Chemical Biology: Utilized in studies investigating enzyme mechanisms or receptor interactions.
  3. Synthesis of Complex Molecules: Serves as an intermediate in synthesizing more complex organic compounds.
Introduction to 1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol in Contemporary Heterocyclic Chemistry

The strategic integration of nitrogen- and oxygen-containing heterocycles represents a frontier in rational drug design, exemplified by the hybrid structure 1-((tetrahydrofuran-2-yl)methyl)azetidin-3-ol. This compound combines two pharmacologically significant motifs: the conformationally constrained azetidine ring and the tetrahydrofuran (THF) moiety. The molecular architecture positions the 3-hydroxyazetidine pharmacophore—a proven ligand for biological targets—adjacent to a chiral, lipophilic tetrahydrofuran unit that modulates physicochemical properties and target engagement. As synthetic methodologies advance, such hybrid scaffolds overcome historical limitations in azetidine accessibility, enabling exploration of their three-dimensional complexity against biologically relevant targets. This review examines the synergistic potential of these structural components through their historical context, pharmacological roles, and emerging applications in drug discovery paradigms [2] [7] [8].

Historical Context of Azetidine Derivatives in Medicinal Chemistry

The azetidine ring (four-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a privileged scaffold in medicinal chemistry, driven by its distinct physicochemical and pharmacological properties:

  • Conformational Constraints: The high ring strain (approximately 25 kcal/mol) and puckered conformation of azetidine impose specific torsion angles on substituents, enhancing selectivity for biological targets. This contrasts with more flexible acyclic amines or larger saturated heterocycles. For example, azetidine-3-carboxylic acid derivatives demonstrate potent GABA reuptake inhibition due to optimal positioning of the carboxylic acid group relative to the nitrogen atom [7].

  • Metabolic Stability: Azetidines exhibit superior metabolic stability compared to pyrrolidines and piperidines due to decreased susceptibility to oxidative metabolism. The ring strain impedes cytochrome P450-mediated oxidation at the α-carbon, reducing first-pass metabolism. This property is exploited in CNS-targeted agents where blood-brain barrier penetration is essential [7] [10].

  • Synthetic Evolution: Early synthetic routes to azetidines were limited to low-yielding processes like the Gabriel–Cromwell reaction or photochemical methods. Advances such as intramolecular C–N bond formations (e.g., copper-catalyzed cyclizations) and ring-contraction strategies have enabled efficient access to diverse 3-substituted derivatives. Notably, the synthesis of azetidin-3-ylacetic acid was streamlined from seven steps to five, facilitating pharmacological exploration of this scaffold [7].

Table 1: Pharmacologically Active Azetidine Derivatives and Their Applications

CompoundBiological ActivityKey Structural FeatureReference
SK&F-89976-AGABA reuptake inhibitor (GAT-1 selective)N-(4,4-Diphenylbut-3-en-1-yl)nipecotic acid analog [7]
(S)-SNAP-5114GABA transporter inhibitor (GAT-3 selective)Azetidine-3-carboxylic acid derivative [7]
Compound 15cGAT-1 inhibitor (IC₅₀ = 0.245 μM)Azetidin-2-ylacetic acid with lipophilic side chain [7]
S1PR2 Ligands (e.g., 28e)Sphingosine-1-phosphate receptor antagonistsAzetidin-3-ol core with aryloxybenzene [2]

The structural diversification of azetidines has yielded subtype-selective agents, exemplified by GAT-3 selective inhibitor 11 (IC₅₀ = 3.1 μM), which emerged from optimizing the azetidine-3-carboxylic acid scaffold to enhance potency and selectivity over GAT-1. Similarly, S1PR2 antagonists incorporating the azetidin-3-ol moiety demonstrate nanomolar affinity (e.g., compound 28e, IC₅₀ = 14.6 ± 1.5 nM), attributed to optimal hydrogen bonding and hydrophobic interactions mediated by the hydroxyazetidine ring [2] [7].

Role of Tetrahydrofuran Moieties in Bioactive Compound Design

Tetrahydrofuran (THF), a saturated five-membered oxygen heterocycle, contributes critically to drug-like properties through stereoelectronic effects and improved pharmacokinetic profiles:

  • Stereochemical Influence: The chiral centers in THF derivatives enforce specific three-dimensional orientations, enhancing target complementarity. For instance, (S)-tetrahydrofuran-3-ol derivatives exhibit distinct biological activities compared to their (R)-enantiomers in protease inhibitors, highlighting the role of absolute configuration in target recognition [5] [10].

  • Solubility and Permeability: The THF oxygen atom provides a hydrogen bond acceptor site that improves aqueous solubility without excessive hydrophilicity. Tetrahydrofuran-3-ol displays high solubility in polar solvents (water, ethanol, methanol) due to hydrogen bonding capacity, while its lipophilic framework maintains membrane permeability. This balanced solubility profile is crucial for oral bioavailability [5] [8].

  • Metabolic Resistance: Unlike furan rings, which are metabolic liabilities due to oxidative cleavage, THF demonstrates resilience against enzymatic degradation. The saturated ring reserves oxidation, contributing to longer half-lives in vivo. This property is leveraged in β-lactam antibiotics like faropenem, where the THF-derived side chain enhances stability against β-lactamases [8].

Table 2: Therapeutic Agents Incorporating Tetrahydrofuran Moieties

CompoundTherapeutic ClassRole of THF MoietyReference
FaropenemPenem antibioticEnhances β-lactamase stability and oral bioavailability [8]
SulopenemFDA-approved penem antibioticImproves pharmacokinetics in urinary tract infections [8]
Tetrahydrofuran-3-olSolubilizing building blockProvides hydrogen bonding capacity and lipophilicity [5]
PROTAC DegradersBifunctional degraders (e.g., BRM targeting)Spacer unit for E3 ligase recruitment [4]

In PROTAC (Proteolysis Targeting Chimera) design, THF-containing linkers bridge target-binding and E3-ligase-recruiting moieties, optimizing ternary complex formation. The rigidity and appropriate length of THF spacers facilitate productive ubiquitination, as demonstrated in SMARCA2 (BRM) degraders. Similarly, THF rings serve as bioisosteres for metabolically labile groups, preserving activity while improving metabolic stability—a strategy employed in glycosidase inhibitors targeting β-N-acetylhexosaminidases [4] [10].

Emergence of Hybrid Scaffolds in Drug Discovery

The fusion of azetidine and tetrahydrofuran motifs into singular architectures like 1-((tetrahydrofuran-2-yl)methyl)azetidin-3-ol represents a sophisticated approach to overcoming limitations of monocyclic systems:

  • Synergistic Pharmacophore Integration: The hydroxyazetidine group provides a hydrogen bond donor/acceptor pair critical for target engagement (e.g., receptor hydrogen bonding or metal coordination), while the THF unit modulates lipophilicity and stereochemistry. This combination is exemplified in S1PR2 ligands where azetidin-3-ol derivatives achieved >1000-fold selectivity over related receptor subtypes through optimal positioning of the hydroxy group relative to the lipophilic THF-containing tail [2].

  • Synthetic Versatility: The secondary alcohol in 3-hydroxyazetidine enables diverse functionalization (e.g., etherification, esterification, carbamate formation), facilitating prodrug strategies or targeted delivery. This adaptability is demonstrated in EGFR-targeted cytotoxic conjugates, where acrylate esters linked to azetidinols release 5-fluorouracil upon covalent binding to cysteine residues [3] [10].

  • Three-Dimensional Diversity: Hybrid scaffolds explore underutilized chemical space, as evidenced by the patent literature. For example, bifunctional degraders incorporating 3-hydroxyazetidine show enhanced cellular permeability and protein degradation efficiency compared to linear analogs. The sp³-carbon-rich nature of these hybrids improves solubility and reduces plasma protein binding, addressing common challenges in lead optimization [4] [10].

Table 3: Hybrid Heterocyclic Compounds in Targeted Therapeutics

Compound ClassBiological TargetStructural FeaturesReference
Aryloxybenzene-AzetidinolsS1PR2 (IC₅₀ = 14.6–38.5 nM)Azetidin-3-ol with fluorinated aryl fragments [2]
EGFR-Azetidinyl ConjugatesEpidermal Growth Factor Receptor3-Hydroxyazetidine linked to acrylate warheads [3]
BRM-Targeting PROTACsSMARCA2/BRM degradationAzetidine linkers for E3 ligase recruitment [4]
Glycosidase Inhibitorsβ-N-Acetylhexosaminidases3-Hydroxyazetidine-tetrahydrofuran hybrids [10]

The strategic value of such hybrids is underscored by their progression into clinical development. S1PR2 antagonists featuring azetidin-3-ol cores and fluorine atoms for PET tracer development enable non-invasive imaging of receptor distribution in diseases like multiple sclerosis and diabetic nephropathy. Similarly, the covalent inhibitor conjugate 35 (methoxyacrylate derivative) demonstrated targeted 5-FU release upon EGFR binding, validating the hybrid approach for tumor-selective cytotoxicity [2] [3].

Properties

CAS Number

1339325-09-5

Product Name

1-((Tetrahydrofuran-2-yl)methyl)azetidin-3-ol

IUPAC Name

1-(oxolan-2-ylmethyl)azetidin-3-ol

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c10-7-4-9(5-7)6-8-2-1-3-11-8/h7-8,10H,1-6H2

InChI Key

JEKHPQIVHZOSLS-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2CC(C2)O

Canonical SMILES

C1CC(OC1)CN2CC(C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.